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Introduction
Enzalutamide is a second-generation non-steroidal antiandrogen that functions as an androgen

receptor (AR) signaling inhibitor. It is a standard-of-care treatment for metastatic castration-

resistant prostate cancer (mCRPC). Enzalutamide competitively inhibits androgen binding to

the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA, thereby

disrupting downstream signaling pathways that drive prostate cancer cell proliferation.[1][2][3]

[4] Despite its initial efficacy, resistance to enzalutamide frequently develops.

One proposed mechanism of resistance to AR inhibition is the upregulation of the

glucocorticoid receptor (GR).[5] The GR can activate a transcriptional program that partially

overlaps with that of the AR, thereby promoting cancer cell survival and proliferation in the

presence of AR blockade. Oric-101 is a potent and selective GR antagonist. The co-

administration of Oric-101 with enzalutamide has been investigated as a therapeutic strategy

to overcome enzalutamide resistance in prostate cancer.

These application notes provide an overview of the preclinical rationale and clinical

investigation of Oric-101 and enzalutamide co-treatment, along with detailed protocols for

relevant in vitro and in vivo experiments.
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The signaling pathway diagram below illustrates the mechanism of action of enzalutamide and

Oric-101 in the context of androgen and glucocorticoid signaling in prostate cancer.

Enzalutamide blocks the androgen receptor signaling pathway, while Oric-101 is hypothesized

to inhibit the compensatory glucocorticoid receptor signaling that can contribute to treatment

resistance.
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Figure 1. Mechanism of action of enzalutamide and Oric-101.

Preclinical Data
Preclinical studies have demonstrated that inhibition of the GR can overcome resistance to

enzalutamide in prostate cancer models. Treatment with enzalutamide has been shown to

increase GR expression in prostate cancer cells, suggesting a potential escape mechanism.

The co-administration of Oric-101 with enzalutamide has been shown to reverse this

resistance in both cell line and organoid models of castration-resistant prostate cancer (CRPC).

Table 1: Summary of Preclinical Findings

Model System Treatment Groups Key Findings

CWR22PC and VCaP prostate

cancer cell lines

Vehicle, Enzalutamide (2 µM),

Dexamethasone (30 nM), Oric-

101 (0.5 µM), Combinations

Enzalutamide treatment led to

increased GR protein levels.

Oric-101 reversed the pro-

survival effects of GR

activation in the presence of

enzalutamide.

Prostate cancer organoids

(MSKPCa2)

DHT, Enzalutamide,

Dexamethasone, Oric-101,

Combinations

Oric-101 reversed GR-driven

resistance to enzalutamide in a

patient-derived organoid

model.

LNCaP and CWR22PC

prostate cancer cell lines

Enzalutamide (2 µM), AKT

inhibitors (GDC-0068, MK-

2206, or AZD5363; 100 nM),

Dexamethasone (30 nM), Oric-

101 (0.5 µM), Combinations

GR upregulation and activation

were identified as resistance

mechanisms to the

combination of enzalutamide

and an AKT inhibitor. Oric-101

was able to overcome this

resistance and restore

antitumor activity.
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A Phase Ib clinical trial (NCT04033328) evaluated the safety, tolerability, and preliminary

antitumor activity of Oric-101 in combination with enzalutamide in patients with mCRPC who

were progressing on enzalutamide.

Table 2: Summary of Phase Ib Clinical Trial (NCT04033328)

Parameter Details

Patient Population

Metastatic castration-resistant prostate cancer

(mCRPC) patients progressing on

enzalutamide.

Treatment Regimen

Dose escalation of Oric-101 (80 mg, 160 mg,

240 mg once daily) in combination with

enzalutamide (160 mg once daily).

Recommended Phase 2 Dose (RP2D)
240 mg Oric-101 once daily + 160 mg

enzalutamide once daily.

Safety and Tolerability

The combination demonstrated an acceptable

tolerability profile. The most common treatment-

related adverse events at the RP2D were

fatigue (38.7%), nausea (29.0%), decreased

appetite (19.4%), and constipation (12.9%).

Clinical Outcome

The combination of Oric-101 and enzalutamide

did not produce sufficient clinical benefit in men

with mCRPC resistant to enzalutamide, and the

study was terminated. The disease control rate

(DCR) at 12 weeks for patients treated at the

RP2D was 25.8%, which did not meet the

prespecified target.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the co-treatment of Oric-
101 and enzalutamide.
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Figure 2. General experimental workflow.

Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the effect of Oric-101 and enzalutamide co-treatment on the viability of

prostate cancer cells.

Materials:

Prostate cancer cell lines (e.g., CWR22PC, VCaP)

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

Charcoal-stripped serum (CSS) for hormone-deprivation studies
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Oric-101 (stock solution in DMSO)

Enzalutamide (stock solution in DMSO)

Dexamethasone (stock solution in ethanol)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Procedure:

Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in

complete growth medium and incubate for 24 hours.

For hormone-deprivation experiments, replace the medium with medium containing CSS.

Prepare serial dilutions of Oric-101 and enzalutamide, alone and in combination, in the

appropriate cell culture medium. For resistance studies, cells can be co-treated with

dexamethasone (e.g., 30 nM).

Remove the medium from the wells and add 100 µL of the drug-containing medium to the

respective wells. Include vehicle-only (DMSO) control wells.

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b609768?utm_src=pdf-body
https://www.benchchem.com/product/b609768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Western Blot Analysis
Objective: To assess the protein expression levels of AR, GR, and downstream signaling

molecules following treatment with Oric-101 and enzalutamide.

Materials:

Prostate cancer cells treated as described in the cell viability assay.

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels.

PVDF membranes.

Primary antibodies (e.g., anti-AR, anti-GR, anti-PSA, anti-FKBP5, anti-β-actin).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Imaging system.

Procedure:

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Use β-actin as a loading control to normalize protein expression.

Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Oric-101 and enzalutamide co-treatment in a

prostate cancer xenograft model.

Materials:

Male immunodeficient mice (e.g., NOD-SCID or NSG).

Prostate cancer cells (e.g., VCaP) mixed with Matrigel.

Oric-101 (formulated for oral gavage).

Enzalutamide (formulated for oral gavage).

Calipers.

Animal balance.

Procedure:

Subcutaneously inject prostate cancer cells mixed with Matrigel into the flanks of the mice.

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment groups (e.g., vehicle control, Oric-101 alone,

enzalutamide alone, Oric-101 + enzalutamide).

Administer the treatments daily via oral gavage.
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Measure tumor volume with calipers 2-3 times per week using the formula: (Length x

Width²)/2.

Monitor the body weight of the mice as a measure of toxicity.

Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specified size.

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g.,

immunohistochemistry for AR, GR, and proliferation markers like Ki-67).

Conclusion
The co-treatment of Oric-101 and enzalutamide was based on a strong preclinical rationale to

overcome enzalutamide resistance in prostate cancer by targeting the compensatory GR

signaling pathway. Preclinical studies demonstrated the potential of this combination to restore

sensitivity to AR inhibition. However, a Phase Ib clinical trial in patients with mCRPC

progressing on enzalutamide did not show a significant clinical benefit, leading to the

discontinuation of its development in this setting. These findings highlight the complexity of

treatment resistance in advanced prostate cancer and underscore the importance of further

research to identify patient populations that may benefit from targeting the GR pathway. The

provided protocols can serve as a foundation for further investigation into the interplay between

AR and GR signaling in prostate cancer and the evaluation of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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